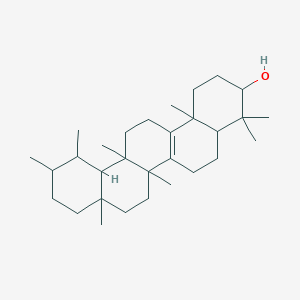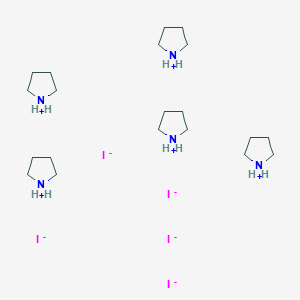
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride involves a series of chemical reactions. The compound is synthesized via a single hydrolysis pathway to form the active drug, L-N6-(1-Iminoethyl) Lysine . The oxidative deamination of the 2-amino group of L-N6-(1-Iminoethyl) Lysine forms a 2-keto metabolite, which further loses carbon dioxide to yield a carboxylic acid metabolite . Industrial production methods typically involve controlled reaction conditions to ensure the purity and stability of the final product.
Chemical Reactions Analysis
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The oxidative deamination of the 2-amino group forms a 2-keto metabolite.
Hydrolysis: The compound is metabolized via a single hydrolysis pathway to form the active drug.
Acetylation: The acetylation of L-N6-(1-Iminoethyl) Lysine and its metabolites leads to the formation of acetylated products.
Common reagents and conditions used in these reactions include oxidizing agents for deamination and hydrolyzing agents for the hydrolysis pathway. The major products formed from these reactions are the 2-keto metabolite and the carboxylic acid metabolite .
Scientific Research Applications
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Mechanism of Action
The mechanism of action of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride involves the inhibition of inducible nitric oxide synthase (iNOS). This inhibition prevents the synthesis of nitric oxide, a molecule involved in various physiological and pathological processes . The compound targets the active site of iNOS, blocking its activity and reducing the production of nitric oxide .
Comparison with Similar Compounds
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride is unique compared to other similar compounds due to its specific inhibition of iNOS. Similar compounds include:
L-N6-(1-Iminoethyl) Lysine: The active form of the compound after hydrolysis.
L-Lysine ω-acetamidine dihydrochloride: Another iNOS inhibitor with a similar structure.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C9H20N8O |
|---|---|
Molecular Weight |
256.31 g/mol |
IUPAC Name |
2-amino-6-(1-aminoethylamino)-N-(2H-tetrazol-5-yl)hexanamide |
InChI |
InChI=1S/C9H20N8O/c1-6(10)12-5-3-2-4-7(11)8(18)13-9-14-16-17-15-9/h6-7,12H,2-5,10-11H2,1H3,(H2,13,14,15,16,17,18) |
InChI Key |
AGEDBFMDKGPUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(N)NCCCCC(C(=O)NC1=NNN=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Formylbicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B12294483.png)
![2-(17-Hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile](/img/structure/B12294490.png)




![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)
